molecular formula C13H15N3O2 B144138 Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate CAS No. 74058-75-6

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate

Cat. No.: B144138
CAS No.: 74058-75-6
M. Wt: 245.28 g/mol
InChI Key: PZYMWDPVQFBCDD-UHFFFAOYSA-N
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Description

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group attached to an ethyl linker connected to the 5-position of an imidazole ring. This compound is structurally characterized by its hybrid framework, combining the aromatic benzyl group with the heterocyclic imidazole moiety. Carbamates are widely utilized in medicinal chemistry due to their stability, which enhances pharmacokinetic profiles, and their role as protective groups in organic synthesis.

Properties

IUPAC Name

benzyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(15-7-6-12-8-14-10-16-12)18-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYMWDPVQFBCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621479
Record name Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74058-75-6
Record name Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(1H-imidazol-5-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

tert-Butyl [2-(1H-imidazol-5-yl)ethyl]carbamate

  • Structure : Replaces the benzyl group with a tert-butyl moiety.
  • Key Differences: Molecular Weight: 211.265 g/mol (vs. ~285 g/mol for the benzyl analog). Applications: Primarily used as a protective group in peptide synthesis due to its stability under acidic conditions.

4-((5-(Diethylcarbamoyl)-1-isopentyl-1H-benzo[d]imidazole-2-yl)methyl)phenyl Benzylcarbamate (15h)

  • Structure : Contains a benzoimidazole core with diethylcarbamoyl and benzylcarbamate substituents.
  • Key Differences: Biological Activity: Dual-acting cannabinoid receptor 2 (CB2) agonist and butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 0.89 µM for BChE). Synthesis: Utilizes benzyl isocyanate and triethylamine (TEA) in DCM/MeOH, achieving 88% yield.
  • Significance : The benzylcarbamate group enhances target affinity compared to simpler carbamates.

2-(4-Ethoxybenzyl)-1-isopentyl-1H-benzo[d]imidazole-5-yl Dimethylcarbamate (21a)

  • Structure : Features a dimethylcarbamate and ethoxybenzyl group.
  • Key Differences :
    • Physical State : Off-white oil (vs. crystalline solids for benzyl analogs), indicating lower melting point due to reduced crystallinity.
    • Synthesis : Sodium hydride-mediated reaction with dimethylcarbamyl chloride (72% yield).

Benzyl-(isocyanoethyl)-carbamate (12)

  • Structure: Includes an isocyano group on the ethyl linker.
  • Key Differences: Reactivity: The isocyano group enables participation in Ugi-type multicomponent reactions, expanding synthetic utility. Synthesis: Involves POCl₃-mediated dehydration under basic conditions, yielding a brown oil.

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Synthesis Yield Reference
Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate ~285 Benzyl, imidazole Protective group, potential antitumor N/A
tert-Butyl analog 211.265 tert-Butyl, imidazole Peptide synthesis N/A
Compound 15h ~515.6 Benzylcarbamate, diethylcarbamoyl CB2 agonist, BChE inhibitor 88%
Compound 21a ~409.5 Dimethylcarbamate, ethoxybenzyl Subtype-selective activity 72%
Benzyl-(isocyanoethyl)-carbamate (12) ~206.2 Isocyano group Synthetic intermediate Not reported

Research Findings and Trends

Carbamate Role in Bioactivity : The benzylcarbamate group in compounds like 15h enhances binding to targets such as BChE, likely due to π-π stacking interactions with aromatic residues in enzyme active sites.

Substituent Effects :

  • Electron-Withdrawing Groups : Halogens (e.g., Br in ’s indole derivatives) increase molecular weight and may improve receptor binding but reduce solubility.
  • Lipophilicity : Bulkier groups (e.g., benzyl vs. tert-butyl) improve membrane permeability but may limit aqueous solubility.

Synthetic Efficiency : Reactions using benzyl isocyanate (e.g., 15h) achieve higher yields (88%) compared to carbamoyl chloride-based syntheses (72% for 21a), likely due to milder reaction conditions.

Notes and Discrepancies

  • Contradictions in Activity : While benzylcarbamates like 15h target CB2/BChE, analogs with benzoimidazole cores () exhibit distinct mechanisms (e.g., tubulin disruption in ). This highlights scaffold-dependent pharmacological profiles.
  • Data Gaps: Limited solubility and stability data for this compound necessitate further experimental validation.

Biological Activity

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Benzyl group : Enhances lipophilicity and potential receptor binding.
  • Imidazole ring : Known for its role in enzyme inhibition and interaction with metal ions.
  • Carbamate moiety : Involved in hydrogen bonding, enhancing bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Interactions

  • Enzymes : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. This mechanism is crucial for compounds that target metalloproteins or metallozymes.
  • Receptors : The compound may interact with various receptors, potentially modulating signaling pathways involved in cellular responses.

Biochemical Pathways

The compound's action can influence several biochemical pathways:

  • Signal Transduction : Modulation of pathways related to cell signaling.
  • Metabolism : Potential impacts on metabolic processes through enzyme inhibition.
  • Cell Cycle Regulation : Possible effects on cell proliferation and apoptosis.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. The imidazole derivative class is known for its effectiveness against bacteria and fungi.
  • Anticancer Potential : Research indicates that benzimidazole derivatives can act as topoisomerase inhibitors and DNA intercalators, which are vital mechanisms in cancer therapy .
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

Research Findings

A review of the literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Benzimidazole derivatives exhibit kinase inhibition, relevant for cancer treatment.
Compounds show activity as topoisomerase inhibitors and potential anticancer agents.
Interaction studies highlight the binding affinities of imidazole derivatives to various biological targets.

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Cancer Therapeutics : A study demonstrated that similar benzimidazole derivatives effectively inhibited cancer cell proliferation by disrupting microtubule dynamics .
  • Antimicrobial Testing : In vitro assays indicated that compounds with imidazole rings exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

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